molecular formula C7H12O3 B7806501 2-Propenoic acid, 3-ethoxy-, ethyl ester

2-Propenoic acid, 3-ethoxy-, ethyl ester

Cat. No. B7806501
M. Wt: 144.17 g/mol
InChI Key: ITQFPVUDTFABDH-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-ethoxy-, ethyl ester is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 3-ethoxy-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-ethoxy-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Characterization and Reactions

  • Novel RO-BH2 Intermediate Identification : An unusual reduction of 3-hydroxyacrylic acid ester by BH3 leads to 2-propenoic acid ethyl ester. This research provides the first unambiguous characterization of a novel RO-BH2 intermediate, demonstrating the significance of boron-carbonyl interaction (Islam et al., 2008).
  • Chemopreventive Agent in Cancer : A derivative of 2-propenoic acid, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has been identified as a potential chemopreventive agent for various types of cancer (Curini et al., 2006).
  • Polymerization Processes : Acrylic acid, closely related to 2-propenoic acid, plays a crucial role in polymerization processes, contributing to the production of coatings, adhesives, and plastics (IARC, 1994).

Spectroscopy and Conformational Analysis

  • Conformational Differences in Polymorphs : Analysis of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester revealed significant shifts in vibration and Raman spectrum due to conformational differences (Todori et al., 1994).
  • Mass Spectrometry of Isomeric Esters : Isomeric mixed methyl ethyl esters of 2-methylmaleic acid displayed distinct electron ionization mass spectra, showing differences in fragmentation processes (Tamiri et al., 2003).

Synthesis and Derivatives

  • Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate : A novel synthetic route for this compound, an intermediate in synthesizing cycloprothrin, highlights the importance of solvent and reactant ratio (Weng Jianquan, 2007).
  • Crystal Structures of α-Arylcinnamic Acids : The study of stereoisomers of α-arylcinnamic acids and their esters provided insights into their crystal structures and conformations (Stomberg et al., 2001).

Additional Applications

  • Potential as Antiwear Agents : Complex esters, including derivatives of 2-propenoic acid, have been assessed as effective antiwear agents in various fuels and oils (Misra et al., 1973).

properties

IUPAC Name

ethyl 3-ethoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQFPVUDTFABDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878994
Record name Ethyl 3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethoxyprop-2-enoate

CAS RN

1001-26-9
Record name Ethyl 3-ethoxy-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Durak, T Aysu - Bioresource technology, 2014 - Elsevier
Milled Onopordum heteracanthum stalks were converted to liquid products in organic solvents (methanol, ethanol and acetone) with (KOH and ZnCl 2 ) and without catalyst in an …
Number of citations: 63 www.sciencedirect.com
H Durak - The Journal of Supercritical Fluids, 2014 - Elsevier
Glycyrrhiza glabra was liquefied by ethanol and acetone in an autoclave under high pressure using potassium hydroxide or sodium carbonate as the catalyst, as well as without catalyst …
Number of citations: 28 www.sciencedirect.com
M Mühürcüoğlu - Fen Bilimleri Enstitüsü
Number of citations: 0

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